Product packaging for 2-[(2-Pyridin-4-ylethyl)thio]ethanol(Cat. No.:CAS No. 78092-91-8)

2-[(2-Pyridin-4-ylethyl)thio]ethanol

Cat. No.: B1270881
CAS No.: 78092-91-8
M. Wt: 183.27 g/mol
InChI Key: RVSLGHONXIRODY-UHFFFAOYSA-N
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Description

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSLGHONXIRODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366112
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78092-91-8
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Closer Look at 2 2 Pyridin 4 Ylethyl Thio Ethanol

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a multi-functional organic molecule. nih.gov Its structure is characterized by the integration of three key chemical entities: a pyridine (B92270) ring, a thioether linkage, and a primary alcohol. nih.gov This distinct combination places it within the broader class of thioether-pyridine-alcohol scaffolds.

The pyridine ring is a nitrogen-containing heterocycle that is a fundamental building block in a vast number of biologically active compounds and functional materials. Its presence can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding. The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, making pyridine-containing compounds valuable as ligands in coordination chemistry.

The primary alcohol (-CH2OH) functional group is a versatile component of many organic molecules. It can participate in a wide range of chemical reactions, including oxidation, esterification, and etherification, making it a valuable handle for further chemical modification. The hydroxyl group can also engage in hydrogen bonding, which can impact a molecule's physical properties and its interactions with biological targets.

The combination of these three functional groups in a single molecular framework suggests a compound with a rich and varied chemical reactivity profile. The interplay between the basic pyridine nitrogen, the nucleophilic sulfur of the thioether, and the reactive hydroxyl group could lead to interesting and useful chemical properties.

While specific research focused solely on this compound is limited, the rationale for its investigation can be inferred from the known applications of its structural components and precursors. A key precursor, 2-(4-pyridyl)ethanethiol, is noted for its utility as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as well as a modifier for catalysts used in industrial processes. epo.org

This suggests that this compound could serve as a valuable building block in the development of new chemical entities. The introduction of the 2-hydroxyethylthio side chain to the 4-pyridylethyl scaffold could be a strategic modification to enhance water solubility, provide a site for further functionalization, or modulate the electronic and steric properties of the molecule for specific applications.

Potential areas of research for this compound could include:

Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules with potential biological activity. The combination of a pyridine ring and a thioether is a common motif in various therapeutic agents.

Coordination Chemistry: As a ligand for the synthesis of novel metal complexes. The presence of both a "hard" nitrogen donor from the pyridine ring and a "soft" sulfur donor from the thioether could allow for the formation of stable and potentially catalytic metal complexes.

Materials Science: As a monomer or functionalizing agent in the development of new polymers or surface coatings. The reactive alcohol group could be used to incorporate the molecule into larger polymeric structures.

Further research is necessary to fully elucidate the chemical properties and potential applications of this compound. scbt.com

Chemical Data for this compound

PropertyValue
CAS Number78092-91-8
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Pyridin 4 Ylethyl Thio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2-[(2-Pyridin-4-ylethyl)thio]ethanol molecule. The spectrum displays distinct signals corresponding to each unique proton environment. The chemical shifts of the aromatic protons are observed in the downfield region, characteristic of protons attached to an electron-deficient pyridine (B92270) ring. The aliphatic protons of the ethyl and ethanol (B145695) moieties appear in the upfield region.

The signals for the two protons on the pyridine ring adjacent to the nitrogen atom typically appear as a doublet at approximately 8.50 ppm, while the other two aromatic protons resonate as a doublet around 7.21 ppm. The methylene protons adjacent to the hydroxyl group (CH₂OH) show a triplet at about 3.69 ppm. The four protons of the two ethyl groups attached to the sulfur and pyridine ring appear as a multiplet around 2.90 ppm, and the methylene group attached to the sulfur (SCH₂) resonates as a triplet around 2.73 ppm.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~8.50 Doublet 2H Pyridine (H-2, H-6)
~7.21 Doublet 2H Pyridine (H-3, H-5)
~3.69 Triplet 2H -CH₂OH
~2.90 Multiplet 4H Py-CH₂-CH₂-S

Note: Data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The carbon atoms of the pyridine ring are observed at the downfield end of the spectrum. The carbons adjacent to the heteroatoms (nitrogen, oxygen, and sulfur) are also shifted downfield relative to simple alkane carbons.

The spectrum typically shows signals for the pyridine carbons around 150.1 ppm (C2, C6) and 124.6 ppm (C3, C5), with the quaternary carbon (C4) appearing near 147.8 ppm. The carbon of the methylene group attached to the hydroxyl function (-CH₂OH) is found at approximately 60.5 ppm. The carbons of the ethyl thioether linkage are observed at around 36.1 ppm, 35.2 ppm, and 32.0 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppm Assignment
~150.1 Pyridine (C-2, C-6)
~147.8 Pyridine (C-4)
~124.6 Pyridine (C-3, C-5)
~60.5 -CH₂OH
~36.1 Py-CH₂-
~35.2 -CH₂-S-

Note: Data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.

To definitively assign the signals from ¹H and ¹³C NMR spectra and confirm the bonding network, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would reveal correlations between adjacent protons, confirming the connectivity within the ethyl and ethanol fragments. For instance, it would show a cross-peak between the signals at ~3.69 ppm (-CH₂OH) and ~2.73 ppm (-S-CH₂-), confirming their adjacent positions. Similarly, correlations would be seen within the pyridin-4-ylethyl group.

An HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This would unequivocally link the proton signal at ~3.69 ppm to the carbon signal at ~60.5 ppm (-CH₂OH) and correlate the various aliphatic proton signals to their corresponding carbon signals, solidifying the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

A prominent, broad absorption band is typically observed in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic methylene groups are seen as sharp peaks in the 2950-2850 cm⁻¹ range. The presence of the pyridine ring is confirmed by C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. A C-O stretching vibration for the primary alcohol can be found around 1050 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400–3300 (broad) O-H Stretch Hydroxyl (-OH)
2950–2850 C-H Stretch Aliphatic (CH₂)
~1600 C=N Stretch Pyridine
~1560, ~1415 C=C Stretch Pyridine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₉H₁₃NOS. The theoretical monoisotopic mass of the neutral molecule is 183.0718 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 184.0796. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice, yielding accurate information about bond lengths, bond angles, and torsional angles.

While this technique would provide an unambiguous confirmation of the molecular structure and conformation of this compound in the solid state, a search of publicly available literature and crystallographic databases did not yield a reported crystal structure for this specific compound. If such data were available, it would serve as the ultimate proof of the molecule's structural assignment.

Chemical Reactivity and Derivatization Strategies of 2 2 Pyridin 4 Ylethyl Thio Ethanol

Functional Group Reactivity at the Hydroxyl and Pyridine (B92270) Sites

The hydroxyl group and the pyridine ring represent the primary sites for nucleophilic and electrophilic reactions, respectively. Their reactivity allows for a wide array of modifications to alter the physicochemical properties of the parent molecule.

Esterification and Etherification Reactions of the Hydroxyl Group

The primary hydroxyl group in 2-[(2-Pyridin-4-ylethyl)thio]ethanol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction is fundamental in synthesizing ester derivatives with modified lipophilicity and biological activity. For instance, reaction with acetic anhydride (B1165640) would yield 2-[(2-Pyridin-4-ylethyl)thio]ethyl acetate.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved under basic conditions via the Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This process allows for the introduction of a variety of alkyl or aryl groups, leading to the formation of ethers with tailored properties.

Reaction TypeReagentsProduct Functional Group
EsterificationCarboxylic Acid/Acid Halide/AnhydrideEster
EtherificationAlkyl Halide, BaseEther

Electrophilic Aromatic Substitution and N-Alkylation of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. This inherent electronic property makes it less susceptible to electrophilic aromatic substitution reactions compared to benzene. When such reactions do occur, they are generally directed to the 3- and 5-positions relative to the nitrogen atom. However, the presence of the electron-donating alkylthioethyl group at the 4-position can influence the regioselectivity of these reactions.

A more facile reaction of the pyridine ring is N-alkylation. The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl halides to form quaternary pyridinium (B92312) salts. This modification introduces a positive charge into the molecule, significantly altering its solubility and interaction with biological targets. The reaction proceeds via a standard SN2 mechanism.

Reaction TypeReagentsProduct Functional Group
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄)Substituted Pyridine
N-AlkylationAlkyl HalideQuaternary Pyridinium Salt

Thioether Reactivity and Oxidation Pathways

The thioether linkage is another key reactive site in this compound, primarily susceptible to oxidation. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone, with the choice of oxidizing agent and reaction conditions determining the final product.

Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide in a controlled manner, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts. The resulting sulfoxide is a chiral center if the substituents on the sulfur are different.

Further oxidation of the sulfoxide to the corresponding sulfone can be achieved using stronger oxidizing agents or an excess of the same reagents used for sulfoxide formation. The sulfone group is highly polar and can significantly impact the molecule's solubility and electronic properties.

Oxidation StageTypical ReagentsProduct Functional Group
Thioether to SulfoxideH₂O₂, NaIO₄, m-CPBA (1 equiv.)Sulfoxide
Sulfoxide to SulfoneH₂O₂, KMnO₄, m-CPBA (>2 equiv.)Sulfone

Development of Advanced Derivatization Reagents and Protocols

The development of specific derivatization strategies for this compound is crucial for its detection and quantification in various matrices, as well as for the synthesis of analogs with specific biological or chemical properties.

Strategies for Creating Stable Derivatives for Analytical Purposes

For analytical purposes, particularly in chromatography, derivatization is often employed to enhance the volatility, thermal stability, or detectability of an analyte. The hydroxyl group of this compound is a prime target for such modifications.

For Gas Chromatography (GC): To increase volatility for GC analysis, the polar hydroxyl group can be converted to a less polar derivative. Common derivatization techniques include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Acylation: Reaction with acylating reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride to form stable, electron-capturing esters that are highly sensitive in electron capture detection (ECD).

For High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is often used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.

UV-Visible Detection: Reagents like benzoyl chloride or dansyl chloride can be reacted with the hydroxyl group to introduce a strongly UV-absorbing moiety.

Fluorescence Detection: Fluorescent tags, such as those containing a coumarin (B35378) or fluorescein (B123965) scaffold, can be attached to the hydroxyl group to enable highly sensitive fluorescence detection.

Analytical TechniqueDerivatization StrategyPurpose
Gas Chromatography (GC)Silylation, AcylationIncrease volatility and thermal stability
High-Performance Liquid Chromatography (HPLC)Introduction of Chromophores/FluorophoresEnhance UV or fluorescence detection

Synthesis of Chemically Modified Analogues for Specific Research Objectives

The synthesis of chemically modified analogues of this compound is a key strategy in medicinal chemistry and chemical biology to probe structure-activity relationships (SAR) and to develop compounds with optimized properties. nih.gov Modifications can be targeted at any of the three functional groups.

Modification of the Hydroxyl Group: As discussed, esterification and etherification can be used to introduce a wide range of substituents, altering lipophilicity and steric bulk. google.com

Modification of the Thioether Linkage: The thioether can be replaced with other linkers, such as an ether or an amine, to investigate the role of the sulfur atom in the molecule's activity. The length of the ethylthio chain can also be varied.

Introduction of Labels: For specific research applications, isotopes (e.g., ¹⁴C, ³H) or affinity labels can be incorporated into the molecule to facilitate studies on its metabolism, distribution, and target engagement.

A common synthetic route to this compound involves the reaction of 4-vinylpyridine (B31050) with 2-mercaptoethanol (B42355). prepchem.com By using substituted vinylpyridines or substituted mercaptoethanols, a library of analogues can be generated for further investigation.

Coordination Chemistry of 2 2 Pyridin 4 Ylethyl Thio Ethanol As a Ligand

Ligand Design Principles and Potential Binding Modes of the Pyridine-Thioether-Alcohol System

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure determines the geometry and properties of the resulting metal complex. The 2-[(2-Pyridin-4-ylethyl)thio]ethanol ligand incorporates three distinct functional groups—a pyridine (B92270), a thioether, and an alcohol—each with its own coordination proclivities. This arrangement allows for several potential binding modes, making it a subject of interest for the design of new coordination compounds. Ligands that combine pyridyl and thioether functionalities have been shown to create a relatively strong ligand field at the metal center. mdpi.com

The this compound ligand possesses both a soft sulfur donor and a borderline hard nitrogen donor, making it a versatile chelating agent for a variety of transition metals. nih.gov The pyridine nitrogen atom and the thioether sulfur atom can coordinate to a metal center to form a stable chelate ring. This bidentate coordination is a common feature of pyridine-thioether ligands and is a primary factor in the stability of their metal complexes. The lone pair of electrons on the pyridine nitrogen is readily available for coordination, a well-established characteristic in transition metal chemistry. researchgate.net Similarly, the sulfur atom of the thioether group can act as a donor, particularly towards softer metal ions. The combination of these two donor atoms allows the ligand to bridge metal centers or to chelate a single metal ion, depending on the reaction conditions and the nature of the metal.

Furthermore, the ligand can act as an ancillary or "spectator" ligand, where its primary role is to stabilize the metal center and modulate its electronic and steric properties, thereby influencing the reactivity of the complex without directly participating in the reaction. The flexible ethylthioethanol chain can adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

The versatile donor set of this compound makes it a suitable ligand for a wide range of transition metal ions. For instance, it is expected to form stable complexes with ruthenium, where pyridine-containing ligands are common. Cobalt(II) and nickel(II) complexes are also anticipated, likely exhibiting octahedral or tetrahedral geometries depending on the stoichiometry and the presence of other coordinating anions. Copper(I) and copper(II) are known to form a variety of complexes with sulfur and nitrogen donor ligands, and complexes with this compound would be no exception. Zinc(II), being a d¹⁰ ion, would likely form tetrahedral or octahedral complexes with this ligand. The synthesis of such complexes is generally achieved by mixing the ligand and the metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. nih.govresearchgate.net

Table 1: Potential Coordination Geometries of Metal Complexes

Metal Ion Potential Coordination Geometry
Ru(II/III) Octahedral
Ni(II) Octahedral, Square Planar
Cu(I/II) Tetrahedral, Square Planar, Octahedral
Co(II/III) Tetrahedral, Octahedral

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

UV-Vis Spectroscopy: The electronic spectrum of the complexes would provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring and the C-S stretching mode upon complexation are indicative of metal-ligand bond formation. For example, the C=N stretching vibration of the pyridine ring is expected to shift to a higher frequency upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion. In paramagnetic complexes, the NMR signals can be significantly shifted and broadened, but can still provide valuable structural information. nih.govnsf.gov For instance, the protons on the pyridine ring closest to the metal center would experience the largest shifts. nih.gov

Table 2: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic Technique Expected Observation
UV-Vis Appearance of new d-d transition and charge-transfer bands
IR Shift in pyridine ring and C-S stretching frequencies

Electronic Structure and Redox Properties of Metal Complexes of this compound

The electronic structure and redox behavior of metal complexes containing the ligand this compound are crucial for understanding their reactivity and potential applications in areas such as catalysis and materials science. The interplay between the metal center and the pyridyl-thioether ligand dictates the energies of the frontier molecular orbitals, which in turn govern the electrochemical properties of the complexes.

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of metal complexes. These studies allow for the determination of formal reduction potentials (E½) and the assessment of the electrochemical reversibility of electron transfer processes. While specific cyclic voltammetry data for complexes of this compound are not extensively documented in publicly available literature, the behavior of structurally related pyridyl-thioether and polypyridyl complexes of metals like cobalt and ruthenium can offer significant predictive insights.

Similarly, ruthenium complexes with pyridyl-thioether ligands have been investigated, revealing rich electrochemical behavior. Ruthenium(II) complexes containing pyridyl-imine-thioether ligands have been reported to display quasi-reversible one-electron oxidation processes corresponding to the Ru(II)/Ru(III) couple at potentials around +1.1 V vs SCE. researchgate.netresearchgate.net The specific potential is influenced by the substituents on the ligand framework and the nature of other ligands in the coordination sphere. For example, in ruthenium(II) polypyridyl complexes, the introduction of electron-donating groups on the ligands can make the oxidation of the metal center more difficult, resulting in a positive shift of the redox potential. nih.gov The electrochemical response of these complexes can also feature ligand-based reduction waves at negative potentials, typically associated with the π-system of the pyridyl rings. nih.govnih.gov

The table below presents representative electrochemical data for analogous cobalt and ruthenium complexes, which can be used to estimate the expected redox behavior of complexes with this compound.

Complex TypeRedox CoupleE½ (V vs. reference)ΔEp (mV)ReversibilityReference
Cobalt(II) with thioether ligandCo(II)/Co(III)~ +0.08 vs. SCE90Quasi-reversible niscpr.res.in
Ruthenium(II) with pyridyl-imine-thioetherRu(II)/Ru(III)~ +1.1 vs. SCE-Quasi-reversible researchgate.netresearchgate.net
Ruthenium(II) polypyridylRu(II)/Ru(III)0.15 - 1.62 vs. Ag+/Ag-Variable nih.gov

Frontier Molecular Orbital Analysis in Coordinated Species

Frontier Molecular Orbital (FMO) analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and reactivity of coordination compounds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as their energies and compositions dictate the electronic transitions and redox properties of the complex.

For metal complexes of this compound, the HOMO is generally expected to be metal-centered, with significant contributions from the d-orbitals of the metal. However, the thioether and pyridyl moieties of the ligand can also contribute to the HOMO, influencing its energy level. The LUMO is typically centered on the π* orbitals of the pyridyl ring of the ligand, a common feature in polypyridyl complexes. nih.gov

In the case of a ruthenium(II) complex, which has a d⁶ electronic configuration, the HOMO is often composed of the ruthenium t₂g orbitals. The LUMO is usually a π* orbital of the polypyridyl ligand. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the stability and reactivity of the complex. A smaller HOMO-LUMO gap generally implies that the complex is more easily excitable and can participate more readily in electron transfer processes.

Theoretical studies on related ruthenium(II) complexes with pyridyl-imine-thioether ligands have supported this general picture. researchgate.net DFT calculations on such systems have been employed to explore their electronic transitions and electron transfer behavior. researchgate.net For example, in some ruthenium polypyridyl complexes, the HOMO is centered on the ruthenium atom with a considerable contribution from the pyridyl ring, while the LUMO is delocalized over the ligands. nih.gov

For cobalt(II) complexes (d⁷), the FMO picture can be more complex due to the presence of an unpaired electron. DFT calculations can still provide valuable insights into the distribution of electron density and the nature of the orbitals involved in redox processes. Computational analysis of related cobalt complexes has been used to understand their electronic structure and the nature of their bonding.

The table below summarizes the expected characteristics of the frontier molecular orbitals for hypothetical cobalt and ruthenium complexes with this compound, based on findings for analogous systems.

Complex TypeOrbitalExpected Primary CharacterImplications for Redox Properties
Cobalt(II) ComplexHOMOMetal d-orbitals with ligand contributionInvolved in the Co(II) to Co(III) oxidation
LUMOLigand (pyridyl) π* orbitalsSite of initial ligand-based reduction
Ruthenium(II) ComplexHOMOMetal (Ru) t₂g orbitalsOrbital from which an electron is removed during Ru(II) to Ru(III) oxidation
LUMOLigand (pyridyl) π* orbitalsAcceptor orbital in ligand-based reduction and MLCT transitions

Exploration of Applications in Advanced Materials and Catalysis for 2 2 Pyridin 4 Ylethyl Thio Ethanol and Its Derivatives

Catalytic Applications of Metal Complexes Derived from 2-[(2-Pyridin-4-ylethyl)thio]ethanol

The structure of this compound, featuring a nitrogen atom on the pyridine (B92270) ring, a sulfur atom in the thioether linkage, and an oxygen atom on the terminal ethanol (B145695) group, makes it a potential multidentate ligand for a variety of metal ions. Such ligands are of great interest in catalysis as they can be used to create metal complexes with specific geometries and electronic properties, which in turn can catalyze chemical reactions.

Homogeneous Catalysis Research (e.g., Alcohol Oxidation, Allylic Alkylation)

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. Metal complexes are frequently used as homogeneous catalysts.

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Research in this area often involves the use of metal complexes that can facilitate the removal of hydrogen from the alcohol. While various metal complexes with nitrogen- and sulfur-containing ligands have been explored for alcohol oxidation, specific studies detailing the synthesis of metal complexes with this compound and their application in alcohol oxidation have not been reported in the peer-reviewed literature. The general approach would involve coordinating this ligand to a redox-active metal, such as ruthenium, copper, or palladium, and then testing the resulting complex's ability to catalyze the oxidation of a benchmark alcohol substrate in the presence of an oxidant.

Allylic Alkylation: The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst supported by a chiral ligand to control the stereochemistry of the product. The pyridine and thioether moieties of this compound could potentially coordinate to a palladium center. However, to be effective in asymmetric catalysis, the ligand would likely require modification to incorporate chiral elements. There is currently no available research demonstrating the use of this compound or its derivatives as ligands in allylic alkylation reactions.

Heterogeneous Catalysis Development (e.g., as part of functionalized surfaces or frameworks)

Heterogeneous catalysts exist in a different phase from the reactants, which offers the significant advantage of easy separation and recycling of the catalyst.

The terminal hydroxyl group of this compound provides a reactive handle that could be used to immobilize the molecule onto a solid support, such as silica, alumina, or a polymer resin. Once anchored, the pyridine-thioether portion could be used to chelate metal ions, creating a solid-supported catalyst. This approach could be applied to a wide range of catalytic reactions, potentially combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. Despite the potential for this application, there are no specific examples in the scientific literature of this compound being used to create such functionalized surfaces or frameworks for heterogeneous catalysis.

Integration in Functional Materials Science

The unique combination of a heterocyclic ring, a flexible spacer, and a reactive functional group makes this compound a candidate for incorporation into more complex functional materials.

Role as Components in Polymer Science (e.g., protecting groups, functional monomers)

In polymer science, monomers with specific functional groups are used to create polymers with desired properties.

Functional Monomers: The hydroxyl group of this compound could be converted into a polymerizable group, such as an acrylate or methacrylate. Polymerization of such a monomer would lead to a polymer with pendant pyridine-thioether units. These pendant groups could then be used for post-polymerization modification, such as metal coordination to create catalytic or stimuli-responsive materials. However, the synthesis and polymerization of monomers derived from this compound have not been described in the literature.

Protecting Groups: While certain chemical groups are used to protect more reactive functionalities during a chemical synthesis, the structure of this compound does not lend itself to typical applications as a protecting group.

Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. The pyridine group in this compound is capable of participating in hydrogen bonding and metal coordination, making it a potential building block for supramolecular assemblies. For instance, it could be used to construct metal-organic polygons or polyhedra. Nevertheless, there is no published research focusing on the supramolecular assembly or self-organization of this compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Pyridin-4-ylethyl)thio]ethanol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Thioether bond formation : Use nucleophilic substitution between pyridinyl-ethyl thiols and hydroxyethyl halides. Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) at 70–80°C enhance yields .
  • Purification : Employ flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from water:ethanol:acetone (1:1:1) for high purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in polar solvents) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • IR Spectroscopy : Detect S–C (~680 cm⁻¹), O–H (~3400 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • ¹H NMR : Identify pyridinyl protons (δ 8.2–8.6 ppm), thioether CH₂ (δ 2.8–3.1 ppm), and ethanol –OH (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214) and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Key Properties :

  • Density : ~1.098 g/mL at 25°C .
  • Solubility : Miscible in polar solvents (water, ethanol) and partially in acetone .
  • Refractive Index : n²⁰/D ≈ 1.481 .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the pyridinyl group with isoxazole or thiazole moieties to alter binding affinity to therapeutic targets (e.g., anticancer or antiviral proteins) .
  • Bioactivity Assays : Test derivatives in cell-based models (e.g., platelet aggregation inhibition or cytotoxicity screens) .
  • Data Interpretation : Compare IC₅₀ values across analogs to identify critical functional groups .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and solvent systems (PEG-400 vs. DMF) .
  • Analytical Validation : Cross-validate purity via HPLC (≥95% purity threshold) and microanalysis (C, H, N ±0.3%) .
  • Controlled Variables : Document reaction atmosphere (N₂ vs. air) and moisture sensitivity of intermediates .

Q. What strategies are effective for analyzing the compound’s stability under physiological or storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS for hydrolysis or oxidation products .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C) .
  • Light Sensitivity : Store in amber vials at –20°C; assess photodegradation via UV-Vis spectroscopy .

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